molecular formula C23H24N4O4S2 B2525572 N-(4-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941891-95-8

N-(4-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2525572
CAS No.: 941891-95-8
M. Wt: 484.59
InChI Key: AVGAUEGZAHUKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based derivative characterized by a central thiazole ring linked to two acetamide moieties. The structure includes:

  • A 4-acetamidophenyl group attached via a thioether bond to the thiazole ring.
  • A 2-ethoxyphenyl-substituted ethylamide chain at the 4-position of the thiazole.

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2/c1-3-31-20-7-5-4-6-19(20)27-21(29)12-18-13-32-23(26-18)33-14-22(30)25-17-10-8-16(9-11-17)24-15(2)28/h4-11,13H,3,12,14H2,1-2H3,(H,24,28)(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGAUEGZAHUKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that combines multiple functional groups, including thiazole and acetamide moieties. These structural features suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C22H22N4O4S2
  • Molecular Weight : 470.6 g/mol
  • CAS Number : 941937-32-2

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. A study evaluated several thiazole derivatives for their in vitro activity against Gram-positive and Gram-negative bacteria, as well as fungi. The results highlighted that certain derivatives exhibited promising antimicrobial effects, suggesting that this compound may share similar properties.

Anticancer Activity

In vitro studies on related compounds have shown efficacy against cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The Sulforhodamine B (SRB) assay revealed that certain thiazole derivatives were effective in inhibiting cell proliferation. The presence of electron-withdrawing groups in the structure often enhances anticancer activity by improving the compound's interaction with biological targets.

Case Studies

  • Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested for antimicrobial activity using the turbidimetric method against various pathogens. The most active compounds demonstrated IC50 values in the low micromolar range, indicating strong potential for therapeutic applications.
    CompoundBacterial StrainIC50 (µg/mL)
    d1Staphylococcus aureus5.3
    d2Escherichia coli7.1
    d3Candida albicans6.5
  • Cytotoxicity Assays : The cytotoxic effects of thiazole derivatives were assessed using the MTT assay on MCF7 cells. Compounds with a thiazole ring showed significant inhibition of cell growth compared to controls.
    CompoundCell Line% Inhibition at 10 µM
    d6MCF775%
    d7MCF782%

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing thiazole moieties exhibit promising antimicrobial activities. For instance, derivatives of thiazole have been shown to possess significant antibacterial and antifungal properties. The structural features of N-(4-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions, including the formation of thiazole rings and subsequent modifications to introduce acetamide and ethoxyphenyl groups. Understanding the structure activity relationship is crucial for optimizing its pharmacological efficacy.

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer properties of thiazole derivatives, including this compound. The compound was evaluated using MCF7 breast cancer cell lines, where it exhibited a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The target compound’s structural analogues differ primarily in substituents on the phenyl or heterocyclic groups. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity References
N-(4-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide Mesitylamino (2,4,6-trimethylphenyl) 482.6 N/A N/A N/A
N-(4-methoxyphenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide 3-(methylthio)phenyl 459.6 N/A N/A N/A
Compound 14 () 4-Chlorophenyl piperazine 426.96 282–283 79 MMP inhibition (hypothetical)
Compound 13 () 2,4-Dichlorophenyl + coumarin 446.30 216–220 64 α-Glucosidase inhibition (IC₅₀: 18 µM)
Compound 4 () 4-Bromophenyl + 4-chlorophenyl-piperazine N/A N/A N/A P-gp inhibition (↑ PTX bioavailability)

Key Observations:

  • Substituent Effects : The 2-ethoxy group in the target compound balances lipophilicity and steric bulk, contrasting with electron-withdrawing groups (e.g., Cl in ’s compound 14) or bulky mesityl groups .
  • Thiazole Linkage : All compounds share the thiazole-thioacetamide backbone, critical for hydrogen bonding and metabolic stability.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what optimization strategies are critical for achieving high yield and purity?

The synthesis typically involves:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
  • Acylation steps : Reaction of the thiazole intermediate with activated acylating agents (e.g., chloroacetyl chloride) in the presence of bases like triethylamine .
  • Thioether bond formation : Coupling via nucleophilic substitution using mercaptoacetic acid derivatives under controlled pH (7–9) . Optimization strategies :
  • Temperature control (40–80°C) to minimize side reactions.
  • Use of polar aprotic solvents (DMF, DCM) to enhance solubility and reaction kinetics .
  • Purification via column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are most effective for confirming structural integrity, particularly given complex functional groups?

  • 1H/13C NMR : Essential for confirming the acetamide, thiazole, and ethoxyphenyl moieties. Aromatic protons appear in δ 6.8–8.2 ppm, while thiazole protons resonate at δ 7.5–8.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 486.12) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

Q. What preliminary biological screening assays are recommended to evaluate pharmacological potential?

  • Anticancer activity : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) with IC50 values in the micromolar range .
  • Antimicrobial testing : Disk diffusion or MIC assays against Staphylococcus aureus and Escherichia coli .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups responsible for anticancer activity?

  • Systematic substitution : Modify the ethoxyphenyl, acetamidophenyl, or thiazole moieties and compare bioactivity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrodinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., thiazole sulfur) and hydrophobic regions .
  • Data correlation : Link IC50 values to electronic (Hammett constants) or steric parameters of substituents .

Q. What strategies resolve contradictions in biological activity data across experimental models?

  • Model standardization : Use isogenic cell lines or genetically matched animal models to reduce variability .
  • Dose-response validation : Replicate studies with adjusted concentrations to account for differences in bioavailability .
  • Meta-analysis : Aggregate data from multiple studies to identify consensus trends (e.g., consistent activity against breast cancer lines) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Glide to simulate binding to kinases (e.g., EGFR) or DNA topoisomerases .
  • MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET prediction : SwissADME to evaluate permeability (e.g., logP ~2.5) and cytochrome P450 interactions .

Q. How do reaction conditions influence regioselectivity in thiazole ring formation?

  • Solvent effects : DMF favors cyclization via stabilization of transition states, while ethanol may promote side-product formation .
  • Catalysts : Bases like NaHCO3 enhance nucleophilicity of thiourea derivatives, directing regioselective thiazole formation .
  • Temperature : Higher temperatures (80°C) accelerate ring closure but may reduce selectivity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Byproduct formation : Scalable methods require optimized stoichiometry (1:1.2 molar ratios) and continuous flow systems to minimize impurities .
  • Thermal control : Exothermic reactions necessitate jacketed reactors to maintain <70°C .
  • Crystallization : Use antisolvent addition (e.g., water in DMF) to improve yield and purity .

Q. How do advanced chromatographic techniques address purification challenges?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve structurally similar byproducts (e.g., regioisomers) .
  • LC-MS : Combines separation with real-time mass detection to identify fractions containing the target compound .

Q. What in vivo models validate pharmacokinetic properties and toxicity?

  • Rodent studies : BALB/c mice for bioavailability (oral vs. intravenous) and tissue distribution profiling .
  • Toxicogenomics : RNA sequencing to assess liver/kidney toxicity markers (e.g., ALT, BUN) after 28-day exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.